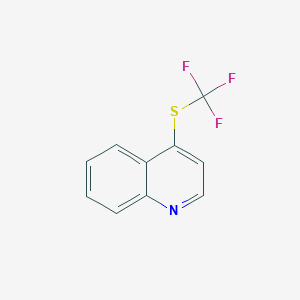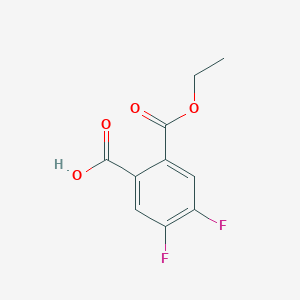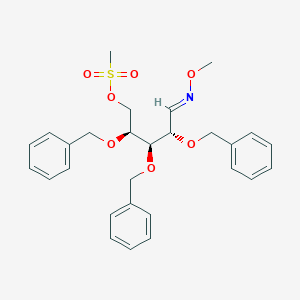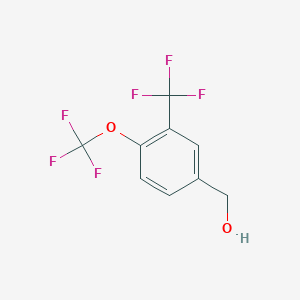
4-((Trifluoromethyl)thio)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((Trifluoromethyl)thio)quinoline is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, agriculture, and industry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Trifluoromethyl)thio)quinoline typically involves the introduction of the trifluoromethylthio group into the quinoline ring. One common method is the reaction of quinoline derivatives with trifluoromethylthiolating agents under specific conditions. For example, the reaction of 4-chloroquinoline with trifluoromethylthiolating reagents such as trifluoromethylthiolating reagents (e.g., CF3SCl) in the presence of a base can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-((Trifluoromethyl)thio)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 4-((Trifluoromethyl)sulfinyl)quinoline or 4-((Trifluoromethyl)sulfonyl)quinoline .
科学研究应用
4-((Trifluoromethyl)thio)quinoline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has shown that derivatives of this compound can act as enzyme inhibitors, making them potential candidates for drug development.
Industry: The compound is used in the development of new materials, including liquid crystals and dyes.
作用机制
The mechanism of action of 4-((Trifluoromethyl)thio)quinoline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. For example, certain derivatives of this compound have been shown to inhibit protein kinases, which play a crucial role in cell signaling pathways. The inhibition of these kinases can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
4-Trifluoromethylquinoline: Similar structure but lacks the thio group.
4-(Trifluoromethylthio)aniline: Contains the trifluoromethylthio group but has an aniline structure instead of quinoline.
4-(Trifluoromethylthio)benzene: A simpler aromatic compound with the trifluoromethylthio group.
Uniqueness
4-((Trifluoromethyl)thio)quinoline is unique due to the presence of both the quinoline ring and the trifluoromethylthio group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trifluoromethylthio group enhances the lipophilicity and metabolic stability of the compound, which can be advantageous in drug development .
属性
分子式 |
C10H6F3NS |
|---|---|
分子量 |
229.22 g/mol |
IUPAC 名称 |
4-(trifluoromethylsulfanyl)quinoline |
InChI |
InChI=1S/C10H6F3NS/c11-10(12,13)15-9-5-6-14-8-4-2-1-3-7(8)9/h1-6H |
InChI 键 |
CMQXDHZZEHNRHH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=N2)SC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-[2-(2,6-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12837643.png)



![2-(((6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)thio)methyl)quinazolin-4(3H)-one](/img/structure/B12837657.png)






